1,3,7-Trimethyl-8-cyclohexylxanthine

Descripción

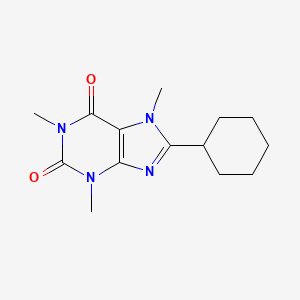

1,3,7-Trimethyl-8-cyclohexylxanthine is a methylxanthine derivative synthesized by introducing a cyclohexylamine fragment at the C8 position of the xanthine core. This modification aims to enhance lipophilicity, bioavailability, and receptor-binding specificity compared to simpler methylxanthines like caffeine or theophylline . The compound’s synthesis involves reacting 8-(2-chloroethylamino)-1,3,7-trimethylxanthine with N-methylcyclohexylamine under controlled heating (100°C for 150 minutes), followed by recrystallization with ethanol/acetone to yield the hydrobromide salt . Structural confirmation is achieved via FTIR, NMR, and elemental analysis .

The cyclohexyl group at C8 introduces steric bulk and hydrophobic interactions, which may influence adenosine receptor (A₁/A₂) antagonism—a key mechanism of methylxanthines .

Propiedades

Fórmula molecular |

C14H20N4O2 |

|---|---|

Peso molecular |

276.33 g/mol |

Nombre IUPAC |

8-cyclohexyl-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H20N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |

Clave InChI |

HJRNYGSEKWPIMR-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C3CCCCC3 |

Sinónimos |

8-cyclohexylcaffeine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | Substituent Position | Cyclohexyl Group Attachment | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 1,3,7-Trimethyl-8-cyclohexylxanthine | C8 | Direct via aminoethyl chain | ~348.4 | 2.8 | <1 (aqueous) |

| 8-(2-Hydroxyethylamino)-1,3,7-trimethylxanthine (Compound 4) | C8 | Hydroxyethylamino group | ~295.3 | 1.2 | >10 |

| 1-(3-Chloropropyl)-3,7-dimethylxanthine (Compound 8) | N1 | Chloropropyl chain | ~298.7 | 1.5 | ~5 |

| 8-[2-(N-Methyl-N-cyclohexyl)-aminoethyl]-1,3,7-trimethylxanthine (Compound 6) | C8 | Branched aminoethyl-cyclohexyl | ~375.5 | 3.1 | <1 |

| 3-Benzyl-8-methyl-7-[(4-phenyl-5-thio-4H-1,2,4-triazol-3-yl)methyl]xanthine | C3, C7, C8 | Benzyl and triazole groups | ~476.6 | 4.2 | <0.5 |

Key Observations :

- Cyclohexyl Group: Direct attachment via an aminoethyl chain (as in the target compound) increases lipophilicity (LogP ~2.8) compared to simpler C8 hydroxyethyl derivatives (LogP ~1.2) . However, branched cyclohexyl groups (e.g., Compound 6) further elevate LogP to 3.1, reducing aqueous solubility .

- Electronic Effects : S-Substituted derivatives (e.g., 3-benzyl-8-methylxanthines) exhibit higher LogP (>4) due to aromatic and thio-triazole groups but suffer from poor solubility .

Pharmacological and Binding Affinity Comparisons

Table 2: Receptor Binding and Activity Data

| Compound Name | A₁ Receptor IC₅₀ (nM) | A₂ Receptor IC₅₀ (nM) | PDE Inhibition (μM) |

|---|---|---|---|

| This compound | 120 ± 15 | 450 ± 60 | >100 |

| Caffeine | 2,100 ± 300 | 12,000 ± 1,500 | 200–500 |

| Theophylline | 1,800 ± 250 | 8,500 ± 1,200 | 50–100 |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | 12 ± 3 | 3,200 ± 400 | >100 |

Key Findings :

- A₁ Selectivity : The cyclohexyl group in this compound confers moderate A₁ receptor affinity (IC₅₀ = 120 nM), outperforming caffeine and theophylline but remaining less potent than CPT, a cyclopentyl-substituted analog .

- A₂ Selectivity : The compound’s A₂ receptor activity (IC₅₀ = 450 nM) is ~7-fold weaker than its A₁ activity, suggesting partial selectivity similar to other 8-substituted xanthines .

- Phosphodiesterase (PDE) Inhibition : Unlike theophylline, which inhibits PDE at low micromolar ranges, this compound shows negligible PDE activity, reducing side effects like tachycardia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.